Bienvenue dans la boutique en ligne BenchChem!

99mTc-Sestamibi

Myocardial Perfusion Imaging Coronary Artery Disease SPECT

99mTc-Sestamibi is the most validated SPECT radiotracer for MPI, used in ~96% of US studies. It delivers superior defect detectability vs. tetrofosmin in mild-to-moderate CAD (2.2 vs 1.8 defect segments; p=0.008), driven by higher first-pass myocardial extraction (65.5%). Its Pgp substrate specificity uniquely supports functional MDR imaging—an application not reproducible with tetrofosmin. In parathyroid imaging, optimized protocols achieve 94.7% sensitivity. Procure sestamibi to maximize diagnostic yield where sensitivity to mild flow reductions, MDR assessment, or parathyroid localization is paramount.

Molecular Formula C36H66N6O6Tc+7
Molecular Weight 777.9 g/mol
Cat. No. B1243785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name99mTc-Sestamibi
Synonyms99mTc Hexamibi
99mTc Sestamibi
99mTc-Hexamibi
99mTc-Sestamibi
Cardiolite
Tc 99m Methoxy 2 isobutylisonitrile
Tc MIBI
Tc-99m-Methoxy-2-isobutylisonitrile
Technetium 99m Hexamibi
Technetium 99m Sestamibi
Technetium Tc 99m 2 Methoxy 2 methylpropylisonitrile
Technetium Tc 99m 2-Methoxy-2-methylpropylisonitrile
Technetium Tc 99m Sestamibi
Technetium Tc 99m Sestamibi Chloride
Technetium-99m-Hexamibi
Technetium-99m-Sestamibi
Molecular FormulaC36H66N6O6Tc+7
Molecular Weight777.9 g/mol
Structural Identifiers
SMILESCC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc+7]
InChIInChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/q;;;;;;+7/i;;;;;;1+1
InChIKeyZGDBEIODOXIKGQ-KTTJZPQESA-N
Commercial & Availability
Standard Pack Sizes22 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





99mTc-Sestamibi for Myocardial Perfusion and Oncologic Imaging: Technical Baseline and Clinical Utility


99mTc-Sestamibi (Cardiolite) is a lipophilic cationic technetium-99m complex that accumulates in mitochondria in proportion to regional blood flow and cellular viability. It is the most extensively validated single-photon emission computed tomography (SPECT) radiotracer for myocardial perfusion imaging (MPI), used in approximately 96% of MPI studies in the United States and 95% in Europe, either alone or as the alternative to 99mTc-tetrofosmin [1]. Beyond cardiology, its substrate affinity for P-glycoprotein (Pgp) enables functional imaging of multidrug resistance (MDR) in tumors and high-sensitivity detection of parathyroid adenomas via differential washout kinetics [2][3].

99mTc-Sestamibi vs. 99mTc-Tetrofosmin: Why Clinical and Operational Substitution Carries Quantifiable Consequences


Although 99mTc-sestamibi and 99mTc-tetrofosmin are both technetium-based MPI tracers and are often treated as interchangeable in clinical practice, their substitution has direct, measurable impacts on diagnostic sensitivity, laboratory workflow efficiency, and imaging protocol design [1]. Sestamibi has a higher first-pass myocardial extraction fraction and longer myocardial retention (biological half-life: 680 ± 45 min) compared to tetrofosmin (278 ± 32 min) [2]. Conversely, tetrofosmin clears from the liver approximately twice as fast as sestamibi (biological liver half-life: 67 ± 16 min vs. 136 ± 18 min), enabling earlier post-injection imaging and reducing re-scan rates due to interfering hepatic activity [1][3]. These differential kinetics mean that substituting one tracer for the other without adjusting acquisition timing or clinical protocols can compromise defect detectability, alter patient throughput, and affect the interpretability of stress-rest comparisons. The evidence presented in Section 3 quantifies precisely where and how these differences manifest.

99mTc-Sestamibi: Quantified Differentiation from In-Class Analogs Across Key Performance Dimensions


Superior Detection of Mild-to-Moderate Reversible Perfusion Defects vs. 99mTc-Tetrofosmin

In a prospective head-to-head comparison of dipyridamole SPECT imaging in 81 patients with 50% to 90% coronary stenosis, 99mTc-sestamibi detected a significantly greater number of reversible perfusion defect segments than 99mTc-tetrofosmin. The underlying mechanism is sestamibi's higher first-pass myocardial extraction fraction (65.5% ± 2.5% in dogs), which is more sensitive to mild flow reductions compared to tetrofosmin's lower extraction [1][2].

Myocardial Perfusion Imaging Coronary Artery Disease SPECT Vasodilator Stress Testing

Longer Myocardial Retention Enables Flexible and Reliable Delayed Imaging Protocols

A direct comparative kinetics study in 24 patients (12 per tracer) demonstrated that 99mTc-sestamibi exhibits substantially longer myocardial retention than 99mTc-tetrofosmin. This extended retention window provides greater flexibility in scheduling delayed acquisitions and maintains diagnostic count statistics over prolonged imaging intervals, which is particularly valuable in high-volume laboratories or when patient transport delays occur [1].

Myocardial Kinetics SPECT Protocol Optimization Cardiac Imaging

Delayed Hepatic Clearance: Operational Trade-Off for Superior Defect Detection

99mTc-sestamibi clears from the liver approximately twice as slowly as 99mTc-tetrofosmin. This pharmacokinetic difference directly impacts clinical workflow: a systematic review found significantly higher re-scan rates with sestamibi due to interfering hepatic activity, while tetrofosmin enabled imaging 15 minutes earlier on average with equivalent subjective image quality [1][2].

Hepatobiliary Clearance Image Quality SPECT Workflow Re-scan Rates

Inverse Correlation with P-Glycoprotein Expression: A Validated Functional MDR Imaging Agent

Unlike 99mTc-tetrofosmin, which demonstrates differential washout properties in vitro, 99mTc-sestamibi has been clinically validated as a functional substrate for P-glycoprotein (Pgp)-mediated efflux. In a prospective study of 48 patients with breast or lung cancer, tumor-to-background (T/B) ratios of 99mTc-sestamibi showed a significant inverse correlation with Pgp expression density [1]. This property is not equally shared by all cationic 99mTc tracers: in vitro studies show furifosmin and tetrofosmin exhibit greater washout from MDR-expressing cell lines than sestamibi, indicating differential substrate specificity for Pgp [2].

Multidrug Resistance P-glycoprotein Tumor Imaging Breast Cancer Lung Cancer

Optimized SPECT/CT Protocols Achieve High Sensitivity and Specificity for Parathyroid Adenoma Localization

99mTc-sestamibi SPECT/CT, when optimized with sequential protocol improvements including new SPECT/CT scanners, optimized acquisition/reconstruction, and arterial-phase contrast CT, achieves high diagnostic performance for parathyroid adenoma localization. This performance represents an internal comparator (baseline vs. optimized protocols) demonstrating that the tracer's intrinsic differential washout between thyroid and parathyroid tissue can be exploited with appropriate technical implementation. 99mTc-tetrofosmin and 99mTc-furifosmin have been noted to display shorter retention in the thyroid gland, which may confer different diagnostic characteristics [1][2].

Primary Hyperparathyroidism Parathyroid Adenoma SPECT/CT Preoperative Localization

Comparable MBF Quantification Performance to 99mTc-Tetrofosmin on Solid-State SPECT

In a 2025 clinical study of 307 patients undergoing dynamic solid-state detector SPECT, stress myocardial blood flow (MBF) measurements did not differ significantly between 99mTc-sestamibi and 99mTc-tetrofosmin in a sub-analysis of 30 patients without cardiovascular comorbidities. Both tracers produced comparable flow quantification on modern CZT SPECT systems, indicating that for MBF assessment, tracer selection may be driven by other factors such as defect detectability or workflow preferences [1].

Myocardial Blood Flow Dynamic SPECT Flow Reserve CZT Camera

99mTc-Sestamibi: Evidence-Based Application Scenarios for Clinical and Research Procurement


SPECT Myocardial Perfusion Imaging for Mild-to-Moderate CAD: Maximizing Reversible Defect Detection

In laboratories prioritizing diagnostic sensitivity for patients with intermediate pretest probability or mild-to-moderate coronary stenosis (50%–90% without prior infarction), 99mTc-sestamibi provides superior detection of reversible perfusion defects compared to 99mTc-tetrofosmin, with a mean of 2.2 vs. 1.8 defect segments per patient (p = 0.008) and larger defect extent (15.8% vs. 12.0%, p < 0.03) [1]. The higher first-pass myocardial extraction fraction of sestamibi (65.5%) underlies this enhanced sensitivity to mild flow reductions. Procurement of sestamibi should be prioritized when the clinical population includes a substantial proportion of patients with non-obstructive or moderately obstructive CAD where tetrofosmin's lower extraction fraction could yield false-negative results.

Functional Multidrug Resistance (MDR) Imaging for Chemotherapy Response Prediction in Oncology

99mTc-sestamibi is a validated P-glycoprotein (Pgp) substrate suitable for non-invasive functional assessment of MDR status in breast cancer, lung cancer, and other Pgp-expressing malignancies [1]. Tumor-to-background ratios inversely correlate with Pgp expression density, with significantly lower T/B ratios in high-Pgp tumors versus those with scattered or no Pgp expression (p < 0.01 and p < 0.001, respectively). This application is uniquely supported by sestamibi among 99mTc-labeled MPI tracers, as in vitro data show tetrofosmin and furifosmin exhibit greater washout from MDR-expressing cell lines, indicating differential Pgp substrate specificity [2]. Procurement for oncologic research or clinical protocols assessing chemotherapy response should specifically select sestamibi rather than alternative technetium-based perfusion agents.

Preoperative Parathyroid Adenoma Localization with Optimized SPECT/CT Protocols

99mTc-sestamibi SPECT/CT, when implemented with modern hardware and optimized acquisition parameters (including arterial-phase contrast-enhanced CT), achieves high diagnostic performance for parathyroid adenoma localization, with sensitivity reaching 94.7% and specificity 90% after sequential protocol optimization (p < 0.001 vs. baseline) [1]. Procurement decisions for parathyroid imaging programs should account for the capital and operational requirements of achieving this performance: tracer selection must be accompanied by investment in capable SPECT/CT systems and optimized imaging protocols. Laboratories with older equipment or suboptimal protocols will not achieve the sensitivity benchmarks reported in optimized studies, potentially necessitating supplementary imaging or full neck exploration.

Quantitative Myocardial Blood Flow Assessment on CZT SPECT Systems

For institutions utilizing or planning to acquire solid-state CZT detector SPECT systems with dynamic imaging capability, both 99mTc-sestamibi and 99mTc-tetrofosmin yield comparable stress MBF quantification, with no significant difference observed (3.1 ± 1.2 vs. 2.8 ± 0.9 ml/min/g; p = 0.429) in a 2025 clinical series of 30 normal subjects [1]. This evidence permits procurement decisions for MBF applications to be driven by other differentiators—such as defect detectability in mild CAD (favoring sestamibi) or faster hepatic clearance and earlier imaging (favoring tetrofosmin)—without sacrificing flow quantification capability on modern CZT SPECT platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 99mTc-Sestamibi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.